molecular formula C12H8N4O B2426998 2-Phenyl-6H-pyrimido[4,5-d]pyrimidin-5-one CAS No. 1334486-19-9

2-Phenyl-6H-pyrimido[4,5-d]pyrimidin-5-one

Cat. No. B2426998
CAS RN: 1334486-19-9
M. Wt: 224.223
InChI Key: GFBGODKWXVJSIS-UHFFFAOYSA-N
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Description

2-Phenyl-6H-pyrimido[4,5-d]pyrimidin-5-one is a type of bicyclic [6 + 6] system . It belongs to the class of pyrimidopyrimidines or tetra-azanaphthalenes, which are two fused pyrimidine rings with four possible structural isomers . These compounds have two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .


Synthesis Analysis

The synthesis of pyrimido[4,5-d]pyrimidines involves various methods . An efficient procedure for the synthesis of two series of tetrahydropyrimido [4,5- d ]pyrimidine-diones has been reported through a Biginelli-type reaction . Another method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base .


Molecular Structure Analysis

The molecular structure of 2-Phenyl-6H-pyrimido[4,5-d]pyrimidin-5-one is characterized by two fused pyrimidine rings . These rings contain two nitrogen atoms each and a possible single nitrogen atom at the ring junction .


Chemical Reactions Analysis

The reactivities of the substituents linked to the ring carbon and nitrogen atoms play a significant role in the chemical reactions of pyrimido[4,5-d]pyrimidines . For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido [2,3- d ]pyrimidin-5-one derivatives .

Future Directions

The future directions for the study of 2-Phenyl-6H-pyrimido[4,5-d]pyrimidin-5-one could involve further exploration of its synthesis methods, chemical reactions, and biological applications . This could help researchers in the fields of synthetic organic and medicinal chemistry to undertake and improve new approaches for the construction of new standard biological components .

properties

IUPAC Name

2-phenyl-6H-pyrimido[4,5-d]pyrimidin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O/c17-12-9-6-13-10(8-4-2-1-3-5-8)16-11(9)14-7-15-12/h1-7H,(H,13,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBGODKWXVJSIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C3C(=O)NC=NC3=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-6H-pyrimido[4,5-d]pyrimidin-5-one

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